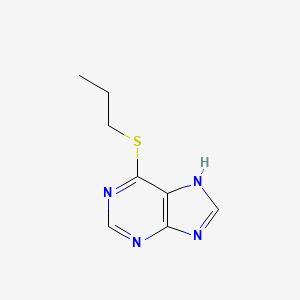

6-(Propylthio)purine

Overview

Description

6-(Propylthio)purine, also known as 6-PT, is a purine nucleoside that has been used in a variety of scientific research applications. It is an analog of 6-thioguanine, which is a naturally occurring purine nucleoside found in the mammalian genome. 6-PT is structurally similar to 6-thioguanine, but contains a propylthio group instead of a thioguanine group. This structural difference makes 6-PT a useful tool for studying the effects of 6-thioguanine on cellular physiology and metabolism.

Scientific Research Applications

Anticancer Research

6-(Propylthio)purine derivatives have been explored for their potential as selective anti-cancer agents. For instance, 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-caboxamide derivatives demonstrated potent antiproliferative activity against human cancer cell lines, including A549 lung cancer cells. These compounds exhibited good selectivity between cancer and normal cells, indicating their potential in targeted cancer therapy (Zhao et al., 2018).

Corrosion Inhibition

Purines, including this compound derivatives, have been investigated as corrosion inhibitors. In a study involving mild steel in hydrochloric acid solution, purine derivatives showed significant inhibition of both cathodic and anodic processes of steel corrosion. The effectiveness of these inhibitors was attributed to physical adsorption, possibly through pi-stacking interactions between the purine derivatives and the metal surface (Yan et al., 2008).

Modification of Purine Derivatives

The use of purine as a directing group for Pd-catalyzed monoarylation of 6-arylpurines has been explored, providing a new strategy for the modification of 6-arylpurine derivatives. This approach offers a complementary tool for creating nucleoside derivatives and avoids additional synthetic steps (Guo et al., 2011).

Antileishmanial Evaluation

6-Substituted purines, including this compound derivatives, have been synthesized and evaluated for their antileishmanial activity. Certain compounds in this series showed promising activity against Leishmania amazonensis promastigotes, indicating their potential in antileishmanial therapy (Braga et al., 2007).

Chemical Properties and Synthesis

Research has been conducted on the chemical properties and synthesis of purines, including this compound derivatives. This includes studies on the electron distribution in the purine skeleton, which affects NMR chemical shifts and nuclear spin-spin coupling constants. Such research is crucial for understanding the structure and reactivity of purine derivatives (Lorente-Macías et al., 2018).

Activation of Nuclear Hormone Receptors

The purine anti-metabolite 6-mercaptopurine has been identified as an activator of the orphan nuclear hormone receptor Nurr1. This finding suggests a role for Nurr1 in mediating some antiproliferative effects of 6-mercaptopurine, potentially implicating Nurr1 as a target for leukemia treatment (Ordentlich et al., 2003).

Safety and Hazards

The safety data sheet for 6-(Propylthio)purine provides detailed information on handling, storage, and disposal . It includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is structurally similar to other thiopurines like mercaptopurine . Mercaptopurine targets the enzyme thiopurine S-methyltransferase (TPMT), which is responsible for the intracellular metabolism of mercaptopurine . It’s plausible that 6-(Propylthio)purine may have a similar target.

Mode of Action

Drawing parallels from mercaptopurine, it likely acts as an antimetabolite, interfering with nucleic acid synthesis by inhibiting purine metabolism . It may also inhibit the enzyme TPMT, affecting the intracellular metabolism of the drug .

Biochemical Pathways

Mercaptopurine, a related compound, affects purine metabolism . It’s reasonable to hypothesize that this compound might also impact similar pathways. Purine metabolism affects a broad range of cellular processes, including energy production and DNA/RNA synthesis .

Pharmacokinetics

Mercaptopurine, a related compound, undergoes extensive intracellular metabolism to produce thionucleotides, active metabolites with cytotoxic and immunosuppressive properties . The bioavailability of these metabolites is determined by several enzymes, including TPMT .

Result of Action

Related thiopurines like mercaptopurine have been found active against human leukemias . They interfere with nucleic acid biosynthesis and inhibit purine metabolism, which can lead to cell death .

Action Environment

Gut microbes have been found to influence host global purine homeostasis and serum uric acid levels , suggesting that the gut microbiome could potentially influence the action of purine analogs like this compound.

Biochemical Analysis

Biochemical Properties

For instance, purines are involved in the biosynthesis of nucleotides such as ATP, ADP, and adenosine, which are key molecules controlling intracellular energy homeostasis and nucleotide synthesis .

Cellular Effects

The specific cellular effects of 6-(Propylthio)purine are currently unknown. Purines have been shown to have significant effects on various types of cells and cellular processes. For example, purines can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Purines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on purine-starved parasites have shown that purine transporters and enzymes involved in acquisition at the cell surface are upregulated within a few hours of purine removal from the media .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Studies on purine analogs have shown significant analgesic and anti-inflammatory activities .

Metabolic Pathways

This compound is likely to be involved in the purine metabolic pathway, which includes several enzymes and cofactors . Purine metabolism is a complex process that involves the synthesis and degradation of purines .

Transport and Distribution

Studies have shown that purine transport and salvage are increased in cells with inhibited electron transport chains .

Subcellular Localization

Purines and their derivatives are known to be localized in various subcellular compartments, including the cytoplasm and mitochondria .

Properties

IUPAC Name |

6-propylsulfanyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S/c1-2-3-13-8-6-7(10-4-9-6)11-5-12-8/h4-5H,2-3H2,1H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLUVMLJJNTHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212047 | |

| Record name | Purine, 6-(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6288-93-3 | |

| Record name | 6-(Propylthio)-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6288-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Propylthio)purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006288933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Propylthio)purine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine, 6-(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(PROPYLTHIO)PURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYX84RD9BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

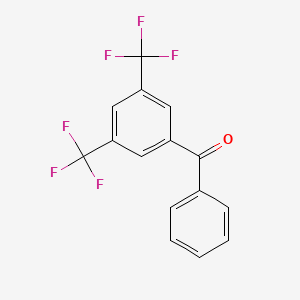

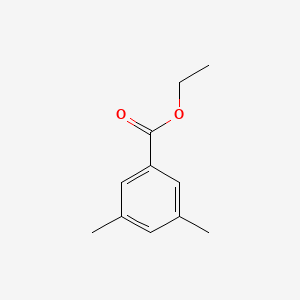

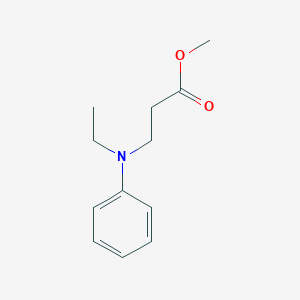

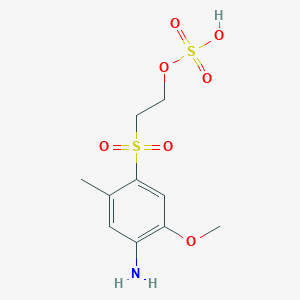

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-3,3',5-triol](/img/structure/B1329598.png)